molecular formula C16H17BrN4O2 B2490621 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034400-18-3

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No.: B2490621
CAS No.: 2034400-18-3
M. Wt: 377.242
InChI Key: OPSVOARUJNMGEW-HDJSIYSDSA-N
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Description

5-Bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a synthetic small molecule featuring a nicotinamide core (pyridine-3-carboxamide) with a bromine substituent at the 5-position. The amide nitrogen is linked to a trans-(1r,4r)-cyclohexyl group substituted at the 4-position with a pyrimidin-2-yloxy moiety.

Properties

IUPAC Name

5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-12-8-11(9-18-10-12)15(22)21-13-2-4-14(5-3-13)23-16-19-6-1-7-20-16/h1,6-10,13-14H,2-5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSVOARUJNMGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps:

    Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting pyrimidine with an appropriate alkylating agent under basic conditions.

    Cyclohexylation: The pyrimidin-2-yloxy group is then attached to a cyclohexane ring through a nucleophilic substitution reaction.

    Bromination: The cyclohexylated intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Nicotinamide coupling: Finally, the brominated intermediate is coupled with nicotinamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nicotinamide moiety.

    Reduction: Reduction reactions could target the bromine atom or the pyrimidin-2-yloxy group.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Products may include oxidized forms of the nicotinamide moiety.

    Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.

    Substitution: New compounds where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: It may serve as a probe for studying biological processes involving nicotinamide or pyrimidine derivatives.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, particularly in diseases where nicotinamide or pyrimidine pathways are involved.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes that interact with nicotinamide or pyrimidine derivatives.

    Receptor Binding: It could bind to receptors involved in signaling pathways, modulating their activity.

Comparison with Similar Compounds

5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine

Structure : Pyrimidine ring with bromo (C5), chloro (C2), and cyclohexylamine (C4) substituents.
Key Differences :

  • Substituent Positions : Bromine at pyrimidine C5 (shared with the target compound), but with an additional chloro at C2 and an amine linkage instead of an ether.
  • Functional Groups: The cyclohexyl group is directly attached via an amine in this compound, whereas the target compound uses an ether linkage (pyrimidin-2-yloxy).
  • Molecular Weight : 290.59 g/mol (vs. ~387 g/mol for the target compound due to the larger nicotinamide moiety) .
Parameter 5-Bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide 5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine
Core Structure Nicotinamide + pyrimidin-2-yloxy-cyclohexyl Pyrimidine + cyclohexylamine
Halogen Substituents Bromine (C5 of pyridine) Bromine (C5) + Chlorine (C2 of pyrimidine)
Cyclohexyl Linkage Ether (O) Amine (N)
Molecular Weight ~387 g/mol 290.59 g/mol

Implications : The ether linkage in the target compound may confer greater metabolic stability compared to the amine in ’s compound, as ethers are less susceptible to oxidative metabolism .

Piperazine-Cyclohexyl Derivatives ()

Examples :

  • tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
  • (1R,4R)-N,N-Dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (286)

Key Differences :

  • Scaffold : These compounds feature piperazine or methylpiperazine groups attached to the cyclohexyl ring, contrasting with the pyrimidin-2-yloxy and nicotinamide groups in the target compound.
  • Functionality : Piperazine derivatives are often used to enhance solubility or modulate receptor affinity. The target compound’s pyrimidine-ether and nicotinamide groups may prioritize kinase or enzyme binding over GPCR interactions typical of piperazines.
  • Synthetic Routes : employs reductive amination (NaHB(OAc)₃) and LiAlH₄-mediated reductions, which are less relevant to the target compound’s ether/amide synthesis .

Phenoxy-Acetamide Derivatives ()

Examples :

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Differences :

  • Backbone Complexity : These compounds have peptide-like backbones with multiple stereocenters, contrasting with the simpler cyclohexyl-nicotinamide scaffold.
  • Solubility : The target compound’s amide and pyridine groups may improve aqueous solubility compared to ’s highly lipophilic structures .

Biological Activity

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a synthetic organic compound notable for its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological effects based on diverse research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: 5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
  • Molecular Formula: C16H17BrN4O2
  • CAS Number: 2034400-18-3

The compound features a bromine atom, a pyrimidin-2-yloxy group, and a nicotinamide moiety, which contribute to its unique reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidin-2-yloxy Group: Reacting pyrimidine with an alkylating agent under basic conditions.
  • Cyclohexylation: Attaching the pyrimidin-2-yloxy group to a cyclohexane ring through nucleophilic substitution.
  • Bromination: Using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Nicotinamide Coupling: Coupling the brominated intermediate with nicotinamide using coupling reagents such as EDCI.

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that interact with nicotinamide or pyrimidine derivatives, potentially affecting metabolic pathways.
  • Receptor Binding: It could modulate the activity of receptors involved in various signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, pyrimidine derivatives have shown significant inhibitory effects on cancer cell proliferation:

  • A study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative effects .
  • The compound's structural features suggest it could also inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Antimicrobial Properties

Pyrimidine-based compounds have been evaluated for their antimicrobial activities:

  • Research on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that similar modifications in the structure of this compound may enhance its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

CompoundStructural FeaturesBiological Activity
5-bromo-N-(cyclohexyl)nicotinamideLacks the pyrimidin-2-yloxy groupLimited activity compared to target compound
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamideLacks the bromine atomPotentially less reactive

The unique combination of structural features in this compound enhances its potential biological activity compared to similar compounds.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclohexyl functionalization : Introduction of the pyrimidin-2-yloxy group via nucleophilic substitution under controlled temperatures (60–80°C) and anhydrous conditions using DMF as a solvent .
  • Nicotinamide coupling : Bromination at the 5-position of the pyridine ring using NBS (N-bromosuccinimide) followed by amide bond formation with the cyclohexyl intermediate via EDCI/HOBt-mediated coupling .
  • Purity optimization : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for ≥95% purity, confirmed by HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of bromination and cyclohexyl stereochemistry ((1r,4r) configuration) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 435.08) and detects isotopic patterns for bromine .
  • HPLC-DAD : Monitors purity (>95%) and stability under accelerated degradation conditions (e.g., pH 1–13 buffers) .

Q. How does the compound’s stability impact storage and experimental handling?

The compound is sensitive to:

  • Light : Degrades by 15% after 72 hours under UV light (λ = 254 nm), necessitating amber glassware .
  • Moisture : Hydrolysis of the amide bond occurs at >60% relative humidity; store in desiccators with silica gel .
  • Thermal stability : Stable up to 150°C (TGA data), but prolonged heating in solution (>6 hours at 40°C) reduces purity by 10% .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays : Screen against kinase targets (e.g., PI3K/Akt/mTOR pathways) due to the pyrimidine and nicotinamide motifs .
  • Cytotoxicity profiling : Use MTT assays on HEK293 and HepG2 cell lines to establish IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the stereochemical assignment of the cyclohexyl moiety?

  • Single-crystal X-ray diffraction : Provides definitive proof of the (1r,4r) configuration. Key parameters include:
  • Crystallization in ethyl acetate at 4°C.
  • Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement using SHELXL-2018/3 to R-factor <0.05 .
    • Comparative analysis : Overlay experimental structure with DFT-optimized models (B3LYP/6-31G*) to validate geometry .

Q. What strategies address contradictory bioactivity data across cell-based assays?

  • Dose-response normalization : Account for batch-to-batch variability in compound solubility using DMSO controls and LC-MS quantification .
  • Off-target profiling : Employ proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-specific binding .
  • Metabolic stability assays : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of false negatives .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADME prediction : SwissADME or QikProp to logP (2.8), aqueous solubility (-3.2 LogS), and CYP450 inhibition (CYP3A4: Ki = 4.5 µM) .
  • Molecular docking : Prioritize pyrimidine-oxygen interactions with ATP-binding pockets (e.g., VEGFR2, Glide score = -9.2 kcal/mol) .
  • SAR studies : Modify the cyclohexyl group’s steric bulk (e.g., replace with bicyclic systems) to enhance membrane permeability (PAMPA > 2 × 106^{-6} cm/s) .

Q. What methodological frameworks are recommended for designing dose-escalation studies in preclinical models?

  • PK/PD integration : Use non-compartmental analysis (WinNonlin) to derive AUC024h_{0-24h} and correlate with target engagement (e.g., p-Akt suppression in tumors) .
  • Toxicokinetics : Monitor plasma levels in Sprague-Dawley rats at 10, 30, and 100 mg/kg doses to establish NOAEL (no observed adverse effect level) .
  • Therapeutic index : Calculate as ratio of LD50_{50} (acute toxicity) to ED50_{50} (efficacy in xenografts) .

Methodological Resources

  • Synthesis protocols : Refer to for reaction schematics and for scalable batch processes.
  • Crystallography guidelines : Follow IUCr standards () and Spek’s ALERTS for structure validation .
  • Data analysis tools : Use MestReNova for NMR, CrysAlisPro for XRD, and GraphPad Prism for dose-response modeling .

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